Osbpl7-IN-1 is a small molecule compound that targets the Oxysterol Binding Protein Like 7, or OSBPL7. This compound has garnered attention due to its potential therapeutic applications, particularly in enhancing cholesterol efflux and providing protective effects against renal diseases. The identification of Osbpl7-IN-1 is part of a broader initiative to develop small molecules that can modulate cellular cholesterol homeostasis, which is critical in various metabolic disorders.
Osbpl7-IN-1 belongs to a class of compounds known as 5-arylnicotinamides. These compounds were identified through phenotypic drug discovery approaches aimed at enhancing the function of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux. The discovery process utilized a chemical biology approach, including photoactivatable derivatives to confirm the interaction between Osbpl7-IN-1 and its target, OSBPL7 .
The synthesis of Osbpl7-IN-1 involves several steps typical for developing small molecules targeting protein interactions. The initial phase includes the design of 5-arylnicotinamide derivatives, which are synthesized through multi-step organic reactions, often involving coupling reactions to form the aryl-nicotinamide linkages.
Key techniques used in the synthesis include:
These methods ensure that the compound achieves the desired specificity and efficacy in targeting OSBPL7 .
Osbpl7-IN-1 has a complex molecular structure characterized by its 5-arylnicotinamide framework. The precise molecular formula and structural data can be derived from spectral analysis techniques such as NMR and mass spectrometry.
The predicted structure shows interaction with the sterol binding pocket of OSBPL7, which is crucial for its mechanism of action. The molecular weight and other physicochemical properties such as solubility and stability under physiological conditions are also important for its application in biological systems .
Osbpl7-IN-1 undergoes specific chemical interactions with OSBPL7 that facilitate its biological activity. The primary reaction involves binding to the sterol binding site on OSBPL7, which leads to conformational changes in the protein that enhance ABCA1-mediated cholesterol efflux.
Key reactions include:
The mechanism of action for Osbpl7-IN-1 revolves around its ability to enhance cholesterol efflux via ABCA1. Upon binding to OSBPL7, Osbpl7-IN-1 promotes the translocation of ABCA1 to the plasma membrane, thereby increasing its activity in transporting cholesterol out of cells.
This process is particularly significant in renal podocytes, where impaired cholesterol efflux is linked to kidney disease progression. Studies have shown that treatment with Osbpl7-IN-1 can normalize proteinuria and prevent renal function decline in animal models, highlighting its potential therapeutic benefits .
Osbpl7-IN-1 exhibits several notable physical and chemical properties that influence its biological activity:
These properties are critical for determining the formulation strategies for potential therapeutic applications .
Osbpl7-IN-1 has significant implications in scientific research and potential therapeutic applications, including:
Oxysterol-binding protein-like 7 (OSBPL7) is an intracellular lipid receptor integral to sterol distribution and membrane dynamics. It contains a conserved oxysterol-binding domain that facilitates selective interactions with cholesterol and oxysterols, directing their spatial organization within organelles. OSBPL7 localizes predominantly to the endoplasmic reticulum and Golgi apparatus, where it modulates vesicular trafficking of sterol-rich membranes [1] [4]. Under physiological conditions, OSBPL7 functions as a sterol "sensor" that maintains cholesterol equilibrium by facilitating bidirectional cholesterol exchange between the endoplasmic reticulum and plasma membrane compartments. This trafficking is critical for sustaining membrane fluidity and signal transduction platforms [4] [8].
Table 1: Molecular Functions of OSBPL7 in Lipid Regulation
Function | Mechanism | Biological Consequence |
---|---|---|
Sterol binding | High-affinity cholesterol recognition via OSBP homology domain | Intracellular cholesterol sorting |
Membrane tethering | Formation of ER-plasma membrane contact sites | Non-vesicular cholesterol transport |
ABCA1 modulation | Post-translational stabilization of ABCA1 | Enhanced cholesterol efflux capacity |
Lipid droplet regulation | Regulation of triglyceride metabolism | Altered neutral lipid storage in podocytes |
Chemical biology studies using photoactivatable 5-arylnicotinamide probes demonstrated that OSBPL7 contains a deep hydrophobic pocket capable of accommodating sterol-like compounds. Ligand docking simulations reveal that inhibitors such as Osbpl7-IN-1 bind competitively within this sterol-binding cleft, displacing endogenous cholesterol and triggering conformational shifts that propagate downstream signaling effects [1]. Importantly, OSBPL7 deficiency in experimental models triggers lipid dysregulation characterized by aberrant triglyceride accumulation within podocytes—though notably without altering total cellular cholesterol levels—indicating selective disruption of lipid homeostasis pathways [4].
OSBPL7 dysfunction is mechanistically implicated in glomerulopathies through dual pathways of lipid mishandling and cellular stress. In proteinuric kidney diseases such as diabetic nephropathy, Alport syndrome, and adriamycin-induced nephropathy, renal biopsies demonstrate significant downregulation of OSBPL7 expression concurrent with podocyte lipid accumulation. Podocyte-specific OSBPL7 deficiency in murine models recapitulates human disease phenotypes, manifesting as proteinuria, glomerulosclerosis, and progressive renal function decline [1] [4].
The causal pathway involves endoplasmic reticulum stress activation as the primary driver of podocyte injury. OSBPL7 knockdown induces unfolded protein response markers (BiP, CHOP, ATF4) within podocytes, culminating in caspase-3-mediated apoptosis. Notably, this apoptotic pathway operates independently of the observed triglyceride accumulation, as triglyceride modulation alone fails to rescue cell viability [4]. Complementary zebrafish studies confirm the conserved role of OSBPL7; osbpl7 morpholino knockdown induces podocyte effacement and albuminuria, establishing evolutionary conservation of its glomerular protective function [4].
Table 2: Experimental Evidence Linking OSBPL7 Deficiency to Glomerular Injury
Model System | Intervention | Key Pathological Findings |
---|---|---|
Murine podocytes | OSBPL7 siRNA | ↑ ER stress markers (BiP, CHOP), ↑ caspase-3, ↓ autophagy flux |
Adriamycin nephropathy (mice) | Genetic OSBPL7 reduction | ↑ Proteinuria, ↑ glomerular cholesterol esters, ↑ fibrosis |
Alport syndrome (mice) | OSBPL7 haploinsufficiency | Accelerated renal function decline, ↑ podocyte apoptosis |
Zebrafish | osbpl7 morpholino | Glomerular ultrastructural damage, ↑ albumin permeability |
Lipidomic analyses reveal disease-specific perturbations: Adriamycin-induced nephropathy exhibits predominant cholesteryl ester deposition within glomeruli, while Alport syndrome models demonstrate phospholipid redistribution. Both pathologies converge on ABCA1-dependent efflux impairment due to secondary destabilization of ABCA1 protein—a downstream consequence of disrupted OSBPL7 function [1].
The therapeutic rationale for OSBPL7 inhibition centers on its unique capacity to post-translationally enhance ABCA1-dependent cholesterol efflux without transcriptional modulation. Traditional approaches targeting Liver X Receptor (LXR) agonists increase ABCA1 transcription but concurrently activate lipogenic genes (e.g., SREBP-1c), resulting in hypertriglyceridemia and hepatic steatosis that preclude clinical utility [1] [7]. Osbpl7-IN-1 circumvents this limitation by selectively binding OSBPL7 to trigger ABCA1 protein stabilization and plasma membrane translocation, thereby augmenting cholesterol efflux capacity while avoiding gene expression alterations [1] [9].
Mechanistically, OSBPL7 inhibition induces ABCA1 enrichment within plasma membrane microdomains. Biochemical fractionation studies show >2-fold increased ABCA1 in cholesterol oxidase-sensitive membrane fractions following Osbpl7-IN-1 treatment. This spatial reorganization facilitates apolipoprotein A-I docking and nascent HDL particle assembly, significantly enhancing cholesterol efflux (35-50% increase in experimental models) [1]. Crucially, this occurs without changes to ABCA1 messenger RNA levels, confirming a post-transcriptional mechanism distinct from LXR agonism [1].
Phenotypic screening in proteinuric kidney disease models validates this approach. Osbpl7-IN-1 administration (100 mg/kg/day) restores glomerular cholesterol efflux by 78% in adriamycin-treated mice and reduces proteinuria by 60% in Alport syndrome mice. Histopathological analyses confirm attenuated podocyte loss and reduced tubulointerstitial fibrosis, directly linking rescued cholesterol efflux to renal functional preservation [1] [8]. These findings position OSBPL7 inhibition as a novel strategy to bypass transcriptional liabilities while achieving therapeutic cholesterol efflux enhancement in lipid-accumulation disorders.
CAS No.: 25679-93-0
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: